

# Comparative Analysis of 4-(Trifluoromethyl)cinnamamide and Structurally Related Compounds

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)cinnamamide

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A detailed guide for researchers and drug development professionals on the characterization and comparative properties of **4-(Trifluoromethyl)cinnamamide**, a compound of interest in medicinal chemistry and agrochemicals due to its enhanced biological activity and stability conferred by the trifluoromethyl group.

This guide provides a comprehensive overview of the characterization data for **4-(Trifluoromethyl)cinnamamide** and compares it with unsubstituted cinnamamide and other para-substituted analogues. The inclusion of detailed experimental protocols and spectroscopic data aims to facilitate its synthesis, identification, and application in research and development.

## Physicochemical and Spectroscopic Characterization

**4-(Trifluoromethyl)cinnamamide** presents as a white solid at room temperature and possesses a molecular formula of  $C_{10}H_8F_3NO$  with a molecular weight of 215.17 g/mol. <sup>[1][2]</sup> The trifluoromethyl group at the para position of the phenyl ring significantly influences its physicochemical properties, including lipophilicity and electronic characteristics, which can, in turn, affect its biological activity. For comparative purposes, characterization data for unsubstituted cinnamamide, 4-chlorocinnamamide, and 4-methoxycinnamamide are also presented.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Appearance
4-(Trifluoromethyl) cinnamamide	C <sub>10</sub> H <sub>8</sub> F <sub>3</sub> NO	215.17[1][2]	162-164	White Solid
Cinnamamide	C <sub>9</sub> H <sub>9</sub> NO	147.17[3][4]	148-150[4]	White to off-white crystalline solid[4]
4-Chlorocinnamamide	C <sub>9</sub> H <sub>8</sub> ClNO	181.62	185-187	Not available
4-Methoxycinnamamide	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	177.19	168-170	Not available

## Spectroscopic Data Summary

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Mass Spectrum (m/z)
4-(Trifluoromethyl)cinnamamide	No experimental data found	No experimental data found	No experimental data found
Cinnamamide	7.55-7.30 (m, 5H, Ar-H), 7.50 (d, 1H, J=15.7 Hz, -CH=), 6.57 (d, 1H, J=15.7 Hz, =CH-CO), 6.20 (br s, 2H, -NH <sub>2</sub> )	168.5 (C=O), 141.2 (-CH=), 134.5 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 127.8 (Ar-CH), 122.1 (=CH-CO)	147 (M <sup>+</sup> ), 131, 103, 77
4-Chlorocinnamamide	7.50 (d, 2H, J=8.5 Hz, Ar-H), 7.42 (d, 2H, J=8.5 Hz, Ar-H), 7.48 (d, 1H, J=15.7 Hz, -CH=), 6.55 (d, 1H, J=15.7 Hz, =CH-CO), 6.25 (br s, 2H, -NH <sub>2</sub> )	168.2 (C=O), 139.8 (-CH=), 135.2 (Ar-C), 133.2 (Ar-C), 129.1 (Ar-CH), 128.9 (Ar-CH), 122.5 (=CH-CO)	181/183 (M <sup>+</sup> ), 165/167, 137, 102
4-Methoxycinnamamide	7.45 (d, 2H, J=8.8 Hz, Ar-H), 6.90 (d, 2H, J=8.8 Hz, Ar-H), 7.40 (d, 1H, J=15.6 Hz, -CH=), 6.40 (d, 1H, J=15.6 Hz, =CH-CO), 6.10 (br s, 2H, -NH <sub>2</sub> ), 3.82 (s, 3H, -OCH <sub>3</sub> )	168.8 (C=O), 160.5 (Ar-C), 140.5 (-CH=), 129.5 (Ar-CH), 127.2 (Ar-C), 114.2 (Ar-CH), 118.5 (=CH-CO), 55.3 (-OCH <sub>3</sub> )	177 (M <sup>+</sup> ), 162, 134, 119

Note: Spectroscopic data for substituted cinnamamides are predicted based on known substituent effects and data from similar compounds.

## Experimental Protocols

### Synthesis of 4-(Trifluoromethyl)cinnamamide

A general and efficient method for the synthesis of cinnamamides involves the reaction of a substituted cinnamoyl chloride with an amine.[5] The following protocol is adapted for the synthesis of **4-(Trifluoromethyl)cinnamamide**.

Materials:

- 4-(Trifluoromethyl)cinnamic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Ammonia (aqueous solution or gas) or Ammonium chloride/triethylamine
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Acid Chloride Formation:** To a solution of 4-(Trifluoromethyl)cinnamic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-(trifluoromethyl)cinnamoyl chloride.
- **Amidation:** The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a stirred, cooled (0 °C) solution of aqueous ammonia (excess) or a mixture of ammonium chloride (1.2 eq) and triethylamine (2.5 eq) in DCM. The reaction is stirred at room temperature for 2-4 hours.
- **Work-up and Purification:** The reaction mixture is washed sequentially with water, saturated  $\text{NaHCO}_3$  solution, and brine. The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from

a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **4-(Trifluoromethyl)cinnamamide**.

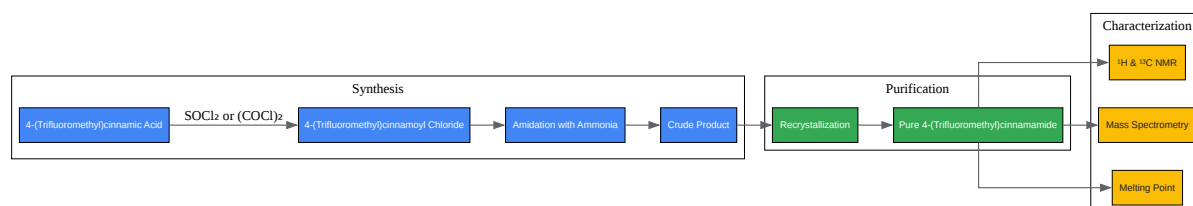
#### Characterization Methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer using  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry (MS):** Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight of the synthesized compound.
- **Melting Point:** The melting point is determined using a standard melting point apparatus.

## Potential Biological Activity and Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[6][7] The proposed mechanism of action for the antimicrobial properties of some cinnamides involves the disruption of the microbial plasma membrane.[8] Specifically, these compounds can interact with ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death.[8]

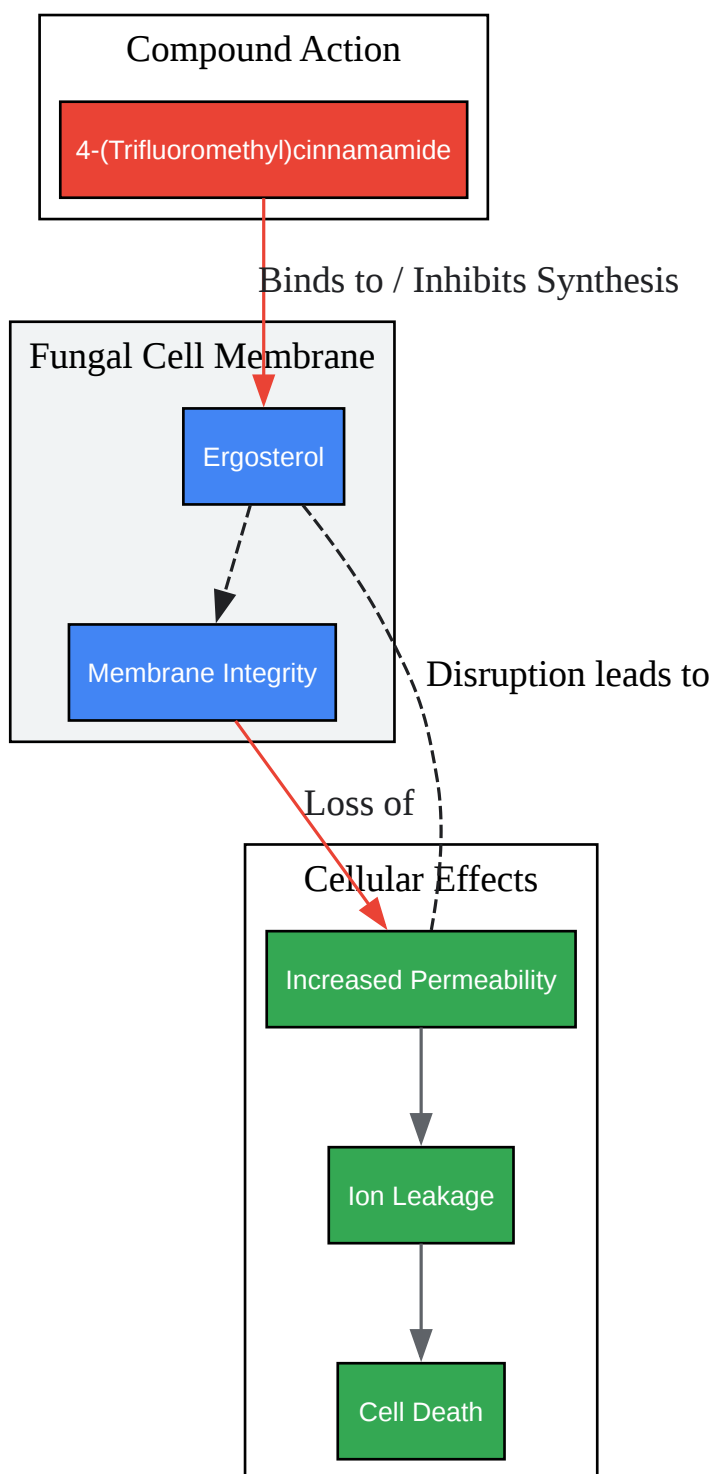
Below is a conceptual workflow illustrating the synthesis and characterization process for **4-(Trifluoromethyl)cinnamamide**.



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Caption: Workflow for the synthesis and characterization of **4-(Trifluoromethyl)cinnamamide**.

The following diagram illustrates a plausible signaling pathway for the antifungal activity of cinnamide derivatives, based on their interaction with the fungal cell membrane.



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Caption: Proposed mechanism of antifungal action for cinnamamide derivatives.

## Conclusion

**4-(Trifluoromethyl)cinnamamide** represents a valuable scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a foundational dataset for this compound, alongside key comparators, to aid researchers in their investigations. The provided synthetic and analytical protocols offer a practical starting point for further studies into the biological activities and potential applications of this and related molecules. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by **4-(Trifluoromethyl)cinnamamide**.

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